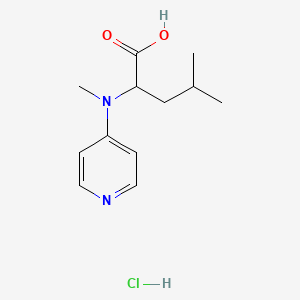
2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2-amine with a suitable acylating agent under controlled conditions. The reaction mass is often heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- 4-methyl-2-[(pyridin-4-ylacetyl)amino]pentanoic acid
Uniqueness
4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(2)8-11(12(15)16)14(3)10-4-6-13-7-5-10;/h4-7,9,11H,8H2,1-3H3,(H,15,16);1H |
InChI Key |
MTTXKGYIEBWOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



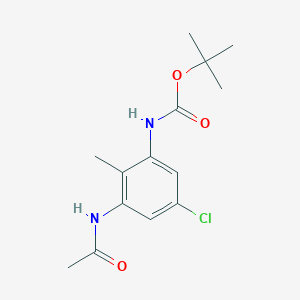
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
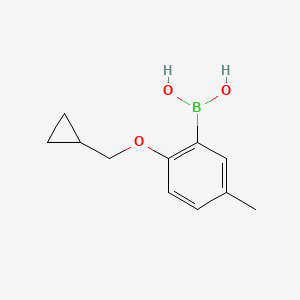
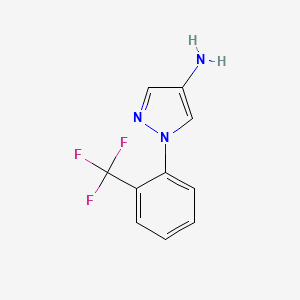

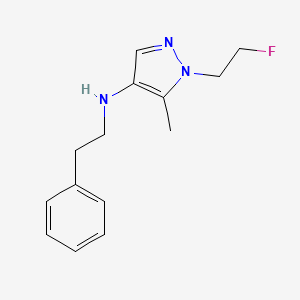


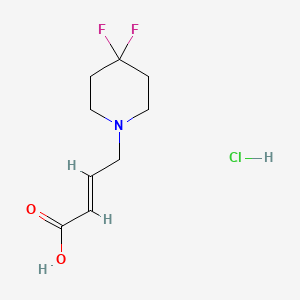
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
